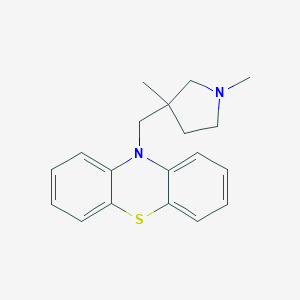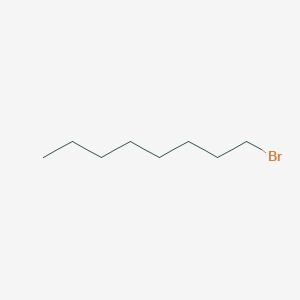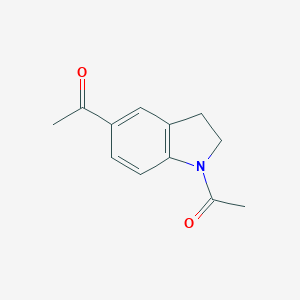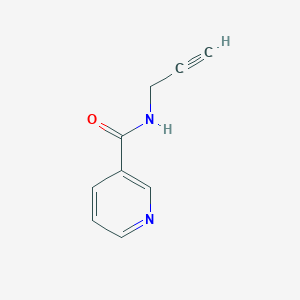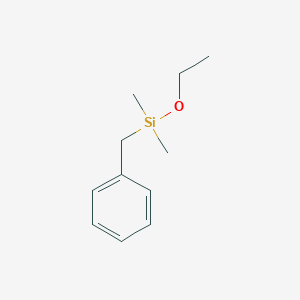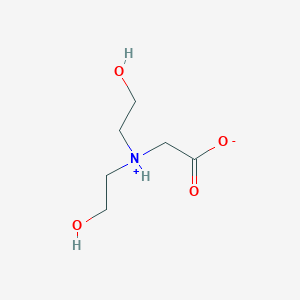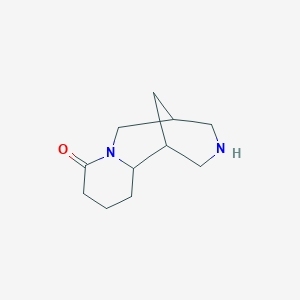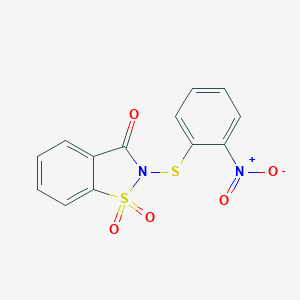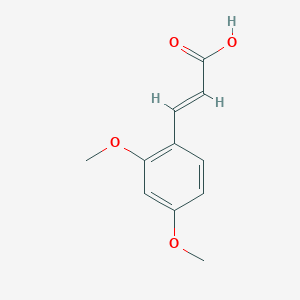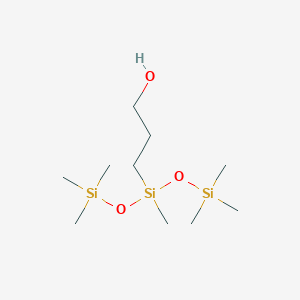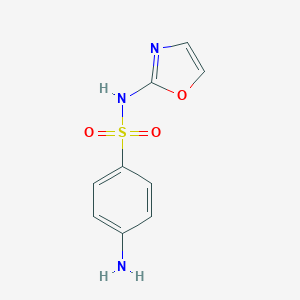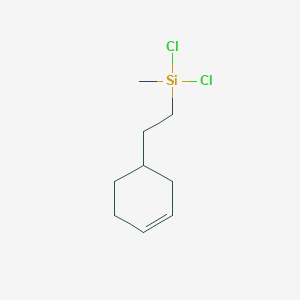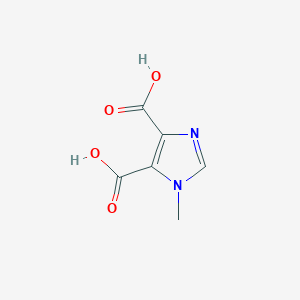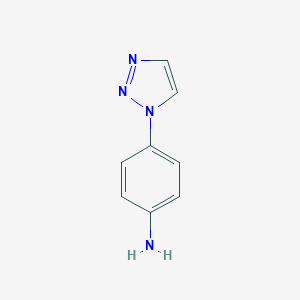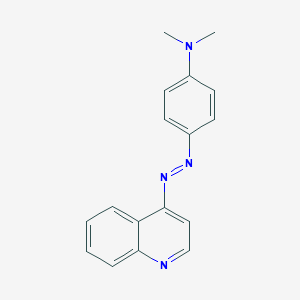
4-((p-(Dimethylamino)phenyl)azo)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((p-(Dimethylamino)phenyl)azo)quinoline, commonly referred to as DPAQ, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used to label proteins, DNA, and other biomolecules. DPAQ has been used in a variety of applications, including fluorescence microscopy, flow cytometry, and other imaging techniques.
作用机制
The mechanism of action of DPAQ involves its ability to bind to biomolecules and emit fluorescence when excited by light. DPAQ contains an azo group, which is responsible for its fluorescence. When DPAQ is excited by light, the azo group undergoes a cis-trans isomerization, resulting in the emission of fluorescence. This allows researchers to visualize the location and movement of biomolecules within cells and tissues.
生化和生理效应
DPAQ has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with the normal function of cells and tissues. However, it is important to note that the use of DPAQ may alter the behavior of biomolecules to which it is bound. This should be taken into consideration when interpreting experimental results.
实验室实验的优点和局限性
The use of DPAQ in lab experiments has several advantages. It is a highly sensitive fluorescent dye that allows for the visualization of biomolecules at low concentrations. Additionally, DPAQ is compatible with a wide range of imaging techniques, including fluorescence microscopy and flow cytometry. However, there are also limitations to the use of DPAQ. It may alter the behavior of biomolecules to which it is bound, and it may also be subject to photobleaching, which can limit its usefulness in long-term imaging experiments.
未来方向
There are several future directions for research involving DPAQ. One area of research is the development of new fluorescent dyes with improved sensitivity and photostability. Additionally, researchers may investigate the use of DPAQ in new applications, such as in vivo imaging and drug delivery. Finally, researchers may investigate the use of DPAQ in combination with other imaging techniques, such as electron microscopy, to gain a more complete understanding of the structure and function of cells and tissues.
Conclusion:
In conclusion, 4-((p-(Dimethylamino)phenyl)azo)quinoline, or DPAQ, is a highly sensitive fluorescent dye that has been widely used in scientific research. It is commonly used to label proteins, DNA, and other biomolecules for visualization using fluorescence microscopy and flow cytometry. DPAQ has minimal biochemical and physiological effects on cells and tissues, but its use may alter the behavior of biomolecules to which it is bound. While there are limitations to the use of DPAQ, there are also many future directions for research involving this highly useful fluorescent dye.
合成方法
The synthesis of DPAQ involves a multistep process that begins with the reaction of 4-nitroaniline with dimethylformamide dimethyl acetal. This reaction produces 4-(dimethylamino)nitrobenzene, which is then reduced to 4-(dimethylamino)aniline. The next step involves the reaction of 4-(dimethylamino)aniline with 2-chloroquinoline-3-carboxylic acid to produce DPAQ.
科学研究应用
DPAQ has been widely used in scientific research for a variety of applications. It is commonly used as a fluorescent dye to label proteins, DNA, and other biomolecules. This allows researchers to visualize the location and movement of these biomolecules within cells and tissues. DPAQ has also been used in flow cytometry to analyze the expression of cell surface markers and other biomolecules. Additionally, DPAQ has been used in fluorescence microscopy to study the structure and function of cells and tissues.
属性
CAS 编号 |
17025-30-8 |
|---|---|
产品名称 |
4-((p-(Dimethylamino)phenyl)azo)quinoline |
分子式 |
C17H16N4 |
分子量 |
276.34 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-(quinolin-4-yldiazenyl)aniline |
InChI |
InChI=1S/C17H16N4/c1-21(2)14-9-7-13(8-10-14)19-20-17-11-12-18-16-6-4-3-5-15(16)17/h3-12H,1-2H3 |
InChI 键 |
KBENBTOTLFPADB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=NC3=CC=CC=C32 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=NC3=CC=CC=C32 |
同义词 |
4-(4-Dimethylaminophenylazo)quinoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



